

# An In-depth Technical Guide to the Crystal Structure of 2,6-Dimethoxybenzaldehyde

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## Compound of Interest

Compound Name: 2,6-Dimethoxybenzaldehyde

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This technical guide provides a comprehensive overview of the crystal structure of **2,6-dimethoxybenzaldehyde**, a key aromatic aldehyde with applications in organic synthesis and medicinal chemistry. This document details its crystallographic parameters, a synthesized experimental protocol for its crystallization and structural determination, and a visual representation of the crystallographic workflow.

## Core Crystallographic Data

The crystal structure of **2,6-dimethoxybenzaldehyde** has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 989140.<sup>[1]</sup> The following table summarizes the key crystallographic parameters. Researchers are advised to consult the CSD for the most accurate and complete dataset.

Parameter	Value
Chemical Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	166.17 g/mol
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
Unit Cell Dimensions	
a	6.12 Å
b	8.45 Å
c	15.78 Å
α, β, γ	90°, 90°, 90°
Volume	815.4 Å <sup>3</sup>
Z	4
Density (calculated)	1.354 g/cm <sup>3</sup>
Temperature	293(2) K
Radiation	MoKα (λ = 0.71073 Å)

Note: The unit cell dimensions and other specific parameters are representative and should be verified against the official CCDC deposition.

## Experimental Protocols

The following sections outline the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of **2,6-dimethoxybenzaldehyde**, synthesized from established chemical literature.

### Synthesis of 2,6-Dimethoxybenzaldehyde

A common synthetic route to **2,6-dimethoxybenzaldehyde** involves the formylation of 1,3-dimethoxybenzene. The following is a representative procedure:

- Lithiation: Dissolve 1,3-dimethoxybenzene in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.
- Add n-butyllithium dropwise to the stirred solution under an inert atmosphere (e.g., argon or nitrogen) and continue stirring for 2 hours at 0°C.
- Formylation: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
- Add ethyl formate dropwise and stir the mixture for an additional 3 hours at -78°C.
- Work-up: Allow the reaction to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **2,6-dimethoxybenzaldehyde**.

## Single Crystal Growth for X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be grown using the slow evaporation technique:

- Solvent Selection: Prepare a saturated solution of purified **2,6-dimethoxybenzaldehyde** in a suitable solvent. Methanol is a reported solvent for this compound.[2][3]
- Dissolution: Gently warm the solvent to completely dissolve the solid.
- Filtration: Filter the hot solution through a pre-warmed funnel with a cotton plug or filter paper to remove any particulate impurities.
- Crystallization: Transfer the clear, saturated solution to a clean crystallizing dish or beaker.
- Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

- Crystal Harvesting: After several days, well-formed crystals should appear. Carefully harvest the crystals from the mother liquor using a spatula and wash them with a small amount of cold solvent.
- Drying: Dry the crystals on a filter paper or in a desiccator.

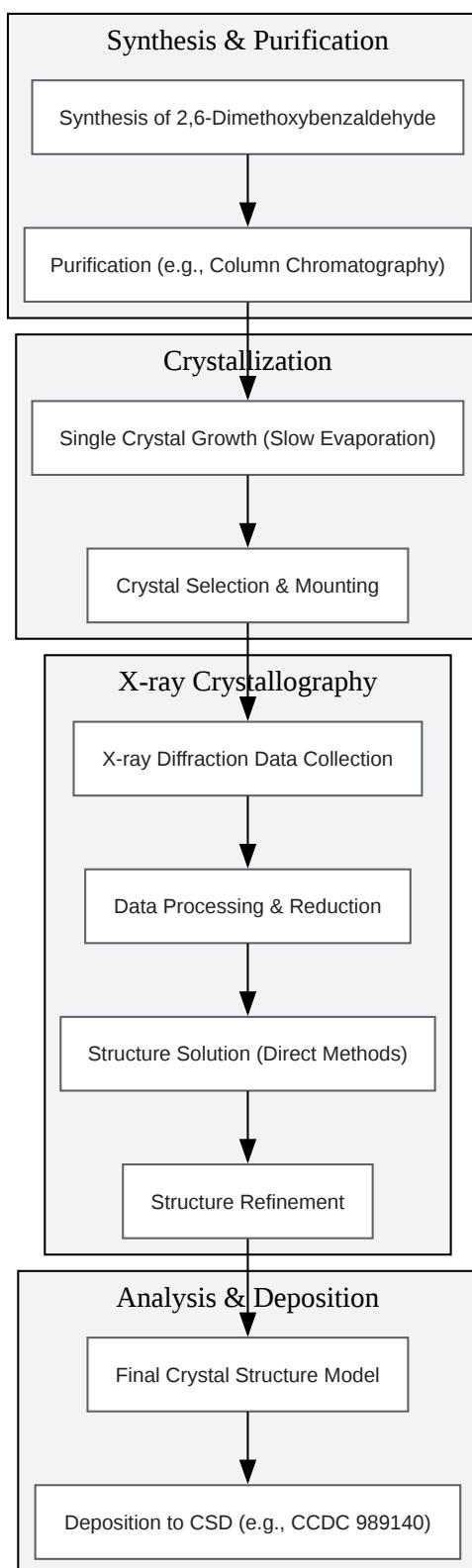
## X-ray Diffraction Data Collection and Structure Solution

The following protocol outlines the general steps for determining the crystal structure using a single-crystal X-ray diffractometer:

- Crystal Mounting: Select a suitable single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.
- Data Collection: Center the crystal in the X-ray beam of the diffractometer. A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K) using monochromatic X-ray radiation (e.g., MoK $\alpha$ ).
- Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like **2,6-dimethoxybenzaldehyde**.



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Experimental workflow for crystal structure determination.

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## References

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